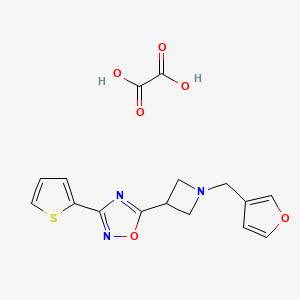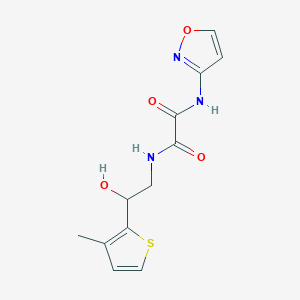
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound featuring a unique combination of functional groups, including a hydroxyethyl group, a methylthiophene ring, an isoxazole ring, and an oxalamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:
-
Formation of the Hydroxyethyl Intermediate: : The initial step involves the preparation of the 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl intermediate. This can be achieved through the reaction of 3-methylthiophene with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
-
Isoxazole Ring Formation: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a suitable precursor such as a hydroximoyl chloride.
-
Oxalamide Formation: : The final step involves the coupling of the hydroxyethyl intermediate with the isoxazole derivative using oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of an aldehyde or ketone derivative.
-
Reduction: : The oxalamide moiety can be reduced to form corresponding amines, which may alter the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the thiophene ring.
科学研究应用
Chemistry
In organic synthesis, N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
This compound may exhibit biological activity due to its structural features. It could be investigated for potential antimicrobial, antifungal, or anticancer properties. The presence of the isoxazole ring is particularly noteworthy, as isoxazole derivatives are known for their biological activities.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for further pharmacological studies.
Industry
In the materials science field, this compound could be used in the development of novel polymers or as a precursor for the synthesis of functional materials with specific properties.
作用机制
The mechanism by which N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group could form hydrogen bonds with active site residues, while the isoxazole and thiophene rings could engage in π-π stacking or hydrophobic interactions.
相似化合物的比较
Similar Compounds
N1-(2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide: Lacks the methylthiophene ring, potentially altering its biological activity and chemical reactivity.
N1-(2-hydroxy-2-phenylethyl)-N2-(isoxazol-3-yl)oxalamide: Contains a phenyl group instead of a methylthiophene ring, which may affect its interaction with biological targets.
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide: Substitutes the isoxazole ring with a pyridine ring, potentially changing its chemical properties and applications.
Uniqueness
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the isoxazole and methylthiophene rings allows for diverse interactions and reactivity, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-7-3-5-20-10(7)8(16)6-13-11(17)12(18)14-9-2-4-19-15-9/h2-5,8,16H,6H2,1H3,(H,13,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZMZZZUSDYGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=NOC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2773603.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2773606.png)
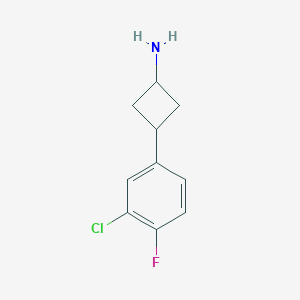
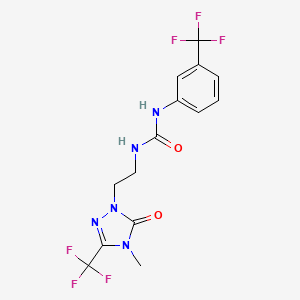
![4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid](/img/structure/B2773613.png)
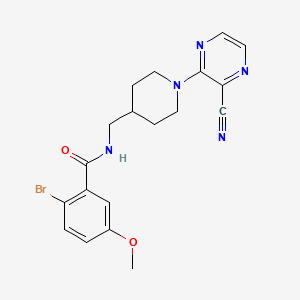
![5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid](/img/new.no-structure.jpg)
![7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2773616.png)
![2-[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2773617.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]propan-1-one](/img/structure/B2773618.png)
![1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2773621.png)

